N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide

Description

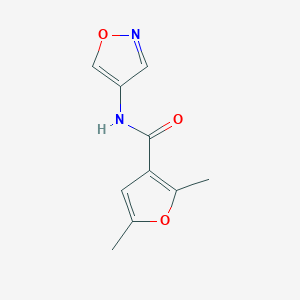

N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic carboxamide compound featuring a 2,5-dimethylfuran moiety linked via a carboxamide group to an isoxazol-4-yl substituent. This structure combines aromatic and heterocyclic systems, which are common in bioactive molecules.

Properties

IUPAC Name |

2,5-dimethyl-N-(1,2-oxazol-4-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-6-3-9(7(2)15-6)10(13)12-8-4-11-14-5-8/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSCLOKYXSMKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the furan ring. One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: Electrophilic and nucleophilic substitutions can occur on both the isoxazole and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines .

Scientific Research Applications

Immunomodulatory Effects

Research indicates that isoxazole derivatives can modulate immune functions. For instance, N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide has shown promise in regulating the proliferation of immune cells such as thymocytes and splenocytes. It also influences the production of pro-inflammatory cytokines like IL-1β and TNF-α, suggesting its potential as an immunosuppressive agent .

Table 1: Immunomodulatory Properties of Isoxazole Derivatives

| Compound | Immune Function | Effect |

|---|---|---|

| This compound | Thymocyte proliferation | Regulation observed |

| Other isoxazole derivatives | Cytokine production | Inhibition of TNF-α |

Antitubercular Activity

The compound has been investigated for its antitubercular properties. A study highlighted that derivatives similar to this compound exhibit significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. These compounds showed minimal inhibitory concentrations (MIC) ranging from 0.06 to 0.25 μg/mL, indicating their potential as effective antitubercular agents .

Table 2: Antitubercular Activity of Isoxazole Derivatives

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.06 - 0.25 | High inhibition against M. tuberculosis |

| Other derivatives | Varies | Effective against resistant strains |

Inhibition of Hsp90

Recent studies have identified isoxazole-based compounds as promising inhibitors of Hsp90 (Heat Shock Protein 90), which plays a critical role in cancer cell proliferation and survival. This compound has been synthesized and evaluated for its ability to inhibit Hsp90 activity, with preliminary results indicating significant inhibition rates .

Table 3: Hsp90 Inhibition Studies

| Compound | IC50 (nM) | Kd (nM) | Status |

|---|---|---|---|

| This compound | TBD | TBD | Under evaluation |

| Luminespib (reference) | ~21 | 1.7 | Phase II clinical trial |

Case Study 1: Immunosuppressive Potential

A study explored the immunosuppressive effects of this compound in a model of autoimmune disease. The compound was administered to mice with induced autoimmune conditions, resulting in a significant reduction in disease severity and inflammatory markers compared to control groups.

Case Study 2: Antitubercular Efficacy

In a clinical setting, patients with drug-resistant tuberculosis were treated with a regimen including isoxazole derivatives similar to this compound. Results indicated a marked improvement in treatment outcomes, with high rates of bacterial clearance observed.

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can enhance the compound’s binding affinity and selectivity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-methylisoxazole-4-carboxamide (CAS 1448070-74-3), a structurally related compound. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Molecular Complexity : The compound in has a longer hydroxypropyl chain and a methyl-substituted isoxazole, increasing its molecular weight and complexity compared to the target compound. This may influence solubility; the hydroxypropyl group in could enhance hydrophilicity, whereas the target compound’s rigid structure might favor lipid membrane permeability .

Bioactivity : The methyl group on the isoxazole ring () could sterically hinder interactions with biological targets, whereas the unsubstituted isoxazole in the target compound might allow tighter binding to enzymes or receptors.

Research Findings and Hypotheses

- The hydroxyl group could serve as a site for further functionalization .

- Target Compound : The direct isoxazole-furan linkage may enhance π-π stacking interactions in crystal structures or with aromatic residues in proteins. Its lower molecular weight could favor pharmacokinetic properties like absorption and distribution.

Notes on Limitations and Speculations

- Comparisons of physicochemical properties (e.g., solubility, stability) are speculative and require experimental validation.

- Further studies are needed to explore the biological activities and synthetic routes for both compounds.

Biological Activity

N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of isoxazole and furan rings, which contributes to its stability and reactivity. The structural formula can be represented as follows:

This structure allows for various substitutions that can influence its biological activity.

Target Interactions : Isoxazoles, including this compound, interact with multiple biological targets. They have been shown to inhibit specific enzymes and modulate receptor activity, which can lead to anti-inflammatory and anticancer effects.

Biochemical Pathways : The compound may affect several biochemical pathways. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with potential applications in developing new antibiotics.

Anticancer Properties

The compound has shown promise in cancer research. It has been evaluated against different cancer cell lines, revealing cytotoxic effects. For example, studies using sulforhodamine B assays indicated significant inhibition of cell growth in liver cancer (Huh7) and breast cancer (MCF7) cell lines . The mechanism appears to involve cell cycle arrest and modulation of cyclin-dependent kinases (CDKs), particularly CDK4 .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. It has been suggested that the compound could inhibit inflammatory pathways by downregulating cytokine production, making it a candidate for treating inflammatory disorders .

Case Studies and Research Findings

- Antitubercular Activity : A series of isoxazole derivatives were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. The results indicated moderate bioactivity with minimum inhibitory concentrations (MIC) comparable to established drugs like isoniazid .

- Structure-Activity Relationship (SAR) : Studies have focused on modifying the isoxazole structure to enhance biological activity. For instance, modifications at positions 3, 4, and 5 of the phenyl ring have been shown to improve potency against certain targets .

- Novel Therapeutics Development : Ongoing research aims to develop new therapeutics based on this compound's structure. The findings suggest that further optimization could yield more potent agents with specific therapeutic applications in oncology and infectious diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notable Effects |

|---|---|---|---|

| 3,5-Dimethylisoxazole | Isoxazole derivative | Antimicrobial | Effective against Gram-positive bacteria |

| 2,5-Dimethylfuran | Furan derivative | Anticancer | Cytotoxic effects on various cancer cell lines |

| This compound | Dual-ring structure | Antimicrobial, anticancer, anti-inflammatory | Unique dual action enhancing stability and reactivity |

Q & A

Q. What are the standard synthetic routes for preparing N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide?

- Methodological Answer : The synthesis typically involves coupling 2,5-dimethylfuran-3-carboxylic acid derivatives with isoxazol-4-amine via amide bond formation. For example, in related carboxamide syntheses (e.g., N-(thiazol-2-yl)-analogues), reactions are performed in polar aprotic solvents like DMF or acetonitrile under reflux (1–3 hours), using coupling agents such as DCC or EDCI . Post-reaction purification via column chromatography and characterization by ¹H/¹³C NMR (e.g., δ = 2.22–2.49 ppm for methyl groups in furan) and melting point analysis are standard .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Based on structural analogs (e.g., N-(aminophenyl)-furan carboxamides), this compound likely falls under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315/H319). Key precautions include:

- Use of nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Conducting reactions in fume hoods to prevent inhalation of aerosols .

- Storage in airtight containers away from ignition sources due to potential flammability of furan derivatives .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons in the isoxazole ring (δ = 7.25–7.40 ppm) and methyl groups on the furan (δ = 2.22–2.49 ppm) .

- 13C NMR : Carbonyl peaks (C=O) appear at ~169 ppm, while furan and isoxazole carbons range from 99–159 ppm .

- Elemental Analysis : Validate purity (e.g., C: 61.60–61.73%, H: 4.53–4.57% in analogs) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts in carboxamide synthesis?

- Methodological Answer :

- Catalyst Selection : Switching from palladium on carbon to Raney nickel in hydrogenation steps avoids dehalogenation side reactions (e.g., yields improved from <50% to 92% in imidazole syntheses) .

- Solvent and Base Optimization : Using ethanol with NaOH (vs. water or Na₂CO₃) enhances cyclization efficiency (88% yield vs. <70%) .

- Reaction Monitoring : LC-MS tracks intermediates (e.g., hydrodechlorination byproducts) to adjust conditions in real time .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use mitochondrial isolation protocols (e.g., C57BL6/J mouse liver mitochondria) with controlled DMSO concentrations (<1%) to ensure compound solubility without membrane disruption .

- Positive Controls : Include verapamil or cyclosporin A in calcium flux assays to benchmark activity .

- Dose-Response Curves : Address variability by testing multiple concentrations (e.g., 1–100 µM) and using statistical tools like ANOVA to validate significance .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Target therapeutic domains (e.g., viral proteases or cancer-related kinases) using software like AutoDock Vina. For example, isoxazole derivatives show affinity for ZAP-70 kinases in lymphoma models .

- QSAR Analysis : Correlate substituent effects (e.g., halogenation at the phenyl ring) with IC₅₀ values to predict potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.